N-[(2-bromophenyl)carbamothioyl]benzamide
Description
Significance of Thiourea (B124793) Derivatives in Contemporary Chemical Research
Thiourea and its derivatives are a versatile class of organic compounds that have garnered significant attention across diverse scientific disciplines. vulcanchem.comcymitquimica.com Their applications span medicine, agriculture, and materials science. vulcanchem.comcymitquimica.com In medicinal chemistry, thiourea derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. cymitquimica.comnih.govscienceopen.com The presence of both hydrogen bond donors (N-H groups) and a sulfur atom as a hydrogen bond acceptor allows these molecules to interact effectively with biological targets. cymitquimica.com In agriculture, they have been utilized as herbicides, fungicides, and insect growth regulators. vulcanchem.comcymitquimica.com Furthermore, their ability to coordinate with metal ions has made them valuable in the development of new materials and as organocatalysts. vulcanchem.comnih.gov
Overview of the N-Acylthiourea Scaffold in Drug Discovery and Materials Science
The N-acylthiourea scaffold is a prominent structural motif within the broader thiourea family and has proven to be a privileged structure in the realms of drug discovery and materials science. nih.gov This scaffold is a cornerstone for the synthesis of bioactive compounds with a wide array of pharmacological properties. nih.gov The incorporation of an acyl group enhances the chemical diversity and modulates the electronic properties of the thiourea core, leading to a broad range of biological activities. nih.govrsc.org In drug discovery, N-acylthiourea derivatives are investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. rsc.org In the field of materials science, these compounds and their metal complexes are explored for their use as precursors for the deposition of metal sulfide (B99878) thin films and as functional materials with interesting optical and electronic properties. nanobioletters.com The modular nature of their synthesis allows for systematic structural modifications to fine-tune their properties for specific applications. nanobioletters.com
Specific Context of N-[(2-bromophenyl)carbamothioyl]benzamide: Structural Features and Research Rationale
This compound is a specific derivative within the N-acylthiourea class. Its structure is characterized by a central thiourea unit flanked by a benzoyl group on one nitrogen and a 2-bromophenyl group on the other. The rationale for research into this particular compound stems from the established importance of the N-acylthiourea scaffold and the influence of specific substituents on its properties.
The synthesis of this compound can be achieved through a multi-step process. A typical route involves the reaction of benzoyl chloride with ammonium (B1175870) thiocyanate (B1210189) to generate an in-situ benzoyl isothiocyanate intermediate. This intermediate is then reacted with 2-bromoaniline (B46623) to yield the final product. vulcanchem.com Optimized conditions for similar reactions, such as using acetone (B3395972) as a solvent and refluxing for a period of 0.5 to 2 hours, have been reported to produce yields in the range of 41-45%. vulcanchem.com
While specific experimental data for this compound is limited in publicly accessible literature, its general properties can be inferred from its chemical structure and data available for closely related analogs.
| Property | Value | Source |
| Molecular Formula | C14H11BrN2OS | cymitquimica.com |
| Molecular Weight | 335.22 g/mol | cymitquimica.com |
The structural arrangement of N-acylthioureas, including the 2-bromo derivative, typically results in a planar conformation of the central (carbamothioyl)amide group. nih.gov This planarity is often stabilized by an intramolecular hydrogen bond between one of the N-H protons and the carbonyl oxygen atom, forming a six-membered ring. nih.gov The dihedral angle between the benzamide (B126) and the 2-bromophenyl planes is expected to be around 15.17°, indicating a degree of conjugation between the aromatic systems. vulcanchem.com The presence of halogens, such as the bromine atom in this compound, can facilitate hydrogen bonding and influence the crystal packing of the molecule. cymitquimica.com
Detailed research findings on the specific biological activities or material properties of this compound are not extensively documented. However, based on the known activities of related N-acylthiourea compounds, it is a candidate for investigation in areas such as antimicrobial and anticancer research. For instance, a related compound, N-(2-bromo-phenyl)-2-hydroxy-benzamide, has shown antifungal activity. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-bromophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2OS/c15-11-8-4-5-9-12(11)16-14(19)17-13(18)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXBFCJFFLDLAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398702 | |
| Record name | N-[(2-Bromophenyl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5391-29-7 | |
| Record name | 5391-29-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(2-Bromophenyl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for N 2 Bromophenyl Carbamothioyl Benzamide
Established Synthetic Pathways for Acylthioureas
The foundational routes to N-acylthioureas are characterized by their efficiency and adaptability, allowing for the creation of a wide array of derivatives.
The most prevalent and widely utilized method for synthesizing N-acylthioureas is the one-pot reaction involving an aroyl chloride, a thiocyanate (B1210189) salt, and an amine. google.comrsc.org This pathway commences with the reaction of benzoyl chloride with a thiocyanate salt, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in a dry organic solvent like acetone (B3395972) or acetonitrile (B52724). mdpi.comnih.govresearchgate.net This initial step generates a highly reactive benzoyl isothiocyanate intermediate in situ. nih.gov
The mechanism involves the nucleophilic attack of the thiocyanate ion on the carbonyl carbon of benzoyl chloride, leading to the formation of the isothiocyanate. researchgate.net Following the formation of this intermediate, an aromatic amine—in this specific case, 2-bromoaniline (B46623)—is added to the reaction mixture. The amino group of the aniline (B41778) derivative then performs a nucleophilic addition to the central carbon atom of the isothiocyanate group (-N=C=S). mdpi.comresearchgate.net This sequence efficiently yields the desired N,N'-disubstituted acylthiourea, N-[(2-bromophenyl)carbamothioyl]benzamide. researchgate.net The entire process is typically conducted as a single continuous procedure without the need to isolate the isothiocyanate intermediate, making it a highly practical and efficient synthetic route. google.com
An alternative, albeit more complex, synthetic strategy could involve the use of pre-formed amino-functionalized intermediates. While less direct for the target compound, this pathway is relevant in the broader context of creating diverse libraries of substituted benzamides. This approach could theoretically proceed by first synthesizing a nitro-substituted analogue, such as N-[(2-bromophenyl)carbamothioyl]-nitrobenzamide, and then reducing the nitro group to an amine.
A related, documented strategy involves the synthesis of N-(4-aminophenyl)-substituted benzamides. In this method, a nitro-containing aromatic acid is first converted to its corresponding acyl chloride. researchgate.net This acyl chloride is then reacted with p-nitroaniline to form a dinitro-amide compound. The subsequent step involves the selective reduction of the nitro groups to amino groups, often achieved through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst, to yield an N-(aminophenyl)-substituted benzamide (B126). researchgate.net This amino-functionalized benzamide could then potentially undergo further reactions to introduce the thiourea (B124793) moiety. This multi-step approach offers a route to complex structures where direct amination might be challenging.
Optimized Synthetic Protocols for this compound
To enhance the efficiency, yield, and purity of the synthesis of this compound, various aspects of the reaction protocol have been optimized.
The optimization of reaction conditions is crucial for maximizing the output and minimizing byproducts.
Temperature : The synthesis can be performed at various temperatures, from room temperature (20-40°C) to the reflux temperature of the solvent. google.comnih.gov While room temperature reactions are feasible, heating under reflux often accelerates the reaction rate and ensures completion, particularly in the formation of the isothiocyanate intermediate. mdpi.comnih.gov
Solvent : Anhydrous solvents are critical to prevent the hydrolysis of the benzoyl chloride and the isothiocyanate intermediate. Acetone is a commonly used solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions. mdpi.comnih.gov Other solvents like acetonitrile and dimethylformamide (DMF) have also been employed. google.comrsc.org
Catalysis : The use of catalysts can significantly improve reaction yields and rates. Phase-transfer catalysts (PTCs), such as tetra-n-butylammonium bromide (TBAB), are particularly effective. mdpi.com In the heterogeneous mixture of the thiocyanate salt and the organic solvent, a PTC facilitates the transfer of the thiocyanate anion into the organic phase, accelerating its reaction with benzoyl chloride. The use of TBAB has been shown to increase the yield of an N-acyl thiourea from 41% to 76% compared to the uncatalyzed reaction. mdpi.comresearchgate.net Microwave-assisted synthesis has also emerged as a powerful optimization tool, drastically reducing reaction times from hours to minutes and often improving yields. researchgate.netgoogle.com
Maximizing the yield of pure product is a key objective in synthetic chemistry.
Yield Enhancement: As noted, catalytic methods and alternative energy sources are primary strategies for enhancing yields.
Microwave Irradiation: Offers a significant advantage over conventional heating by providing rapid and uniform heating, which can lead to cleaner reactions, fewer side products, and substantially higher yields in a fraction of the time. researchgate.netgoogle.com
Purity Assessment and Purification: A combination of chromatographic and spectroscopic techniques is used to confirm the purity and structure of the synthesized this compound.
Purification: The crude product obtained after the reaction is typically purified by recrystallization from a suitable solvent, such as ethanol (B145695), to obtain a crystalline solid with a sharp melting point. google.com
Analytical Techniques: The identity and purity of the final compound are confirmed using a suite of analytical methods. researchgate.net
Interactive Table: Techniques for Purity and Structural Assessment
| Technique | Purpose | Key Findings / Parameters | References |
| Melting Point Analysis | Preliminary assessment of purity. | A sharp, defined melting point range indicates high purity. | mdpi.com |
| FTIR Spectroscopy | Identification of characteristic functional groups. | Confirms the presence of N-H, C=O (amide), and C=S (thiourea) vibrational bands. | mdpi.com, nih.gov |
| NMR Spectroscopy (¹H and ¹³C) | Elucidation of the precise molecular structure. | Provides information on the chemical environment of protons and carbons, confirming the connectivity of the molecule. | mdpi.com, researchgate.net |
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and assessing purity. | A single spot indicates a likely pure compound. | rsc.org |
| RP-HPLC | Quantitative analysis of purity and validation of the analytical method. | Determines purity with high accuracy; validation includes specificity, linearity, accuracy, precision, LOD, and LOQ. | mdpi.com, researchgate.net, nih.gov |
| Elemental Analysis | Confirmation of the elemental composition (C, H, N, S). | The experimental percentages of elements should match the calculated values for the molecular formula. | researchgate.net |
| X-ray Crystallography | Definitive determination of the three-dimensional molecular structure in the solid state. | Provides precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding. | nih.gov, nih.gov |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods for acylthioureas. These approaches aim to reduce waste, eliminate hazardous solvents, and lower energy consumption.
Mechanochemical Synthesis : A prominent green technique is mechanochemistry, which involves solvent-free reactions conducted by grinding solid reactants together. nih.gov The synthesis of N,N'-disubstituted thioureas has been successfully achieved by grinding an amine and an isothiocyanate in a mortar and pestle or a ball mill. nih.gov This method eliminates the need for potentially toxic organic solvents, simplifying the workup process and significantly reducing chemical waste.
Ultrasonic-Assisted Synthesis : The use of ultrasound irradiation is another green chemistry tool that can be applied to this synthesis. acs.org Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation, often at a lower bulk temperature than conventional refluxing. This can lead to shorter reaction times and reduced energy usage. acs.org
Use of Bio-based Reagents : A forward-looking green approach involves the use of starting materials derived from renewable resources. For instance, benzyl (B1604629) isothiocyanate (BITC), a key precursor for some thioureas, can be extracted from natural sources like papaya seeds. While not directly applicable to the benzoyl moiety of the target compound, this principle encourages the exploration of bio-based starting materials for other parts of the molecule where feasible.
Based on a thorough review of available scientific literature, a comprehensive and detailed set of experimental data for the specific compound this compound is not available. Published research and spectroscopic databases provide extensive information on the closely related positional isomer, N-[(4-bromophenyl)carbamothioyl]benzamide, as well as other analogous thiourea derivatives. However, specific and verified data for the 2-bromo isomer is not present in the accessed resources.
Constructing a scientifically accurate article with detailed data tables as requested is therefore not feasible. Using data from the 4-bromo isomer would be scientifically inaccurate, as the change in the bromine atom's position from para to ortho would lead to distinct differences in spectroscopic and crystallographic properties. The ortho-substituent is expected to cause significant changes in the chemical environment of the neighboring protons and carbons, altering NMR chemical shifts and coupling constants. Furthermore, steric effects from the ortho-bromo group would influence the molecular conformation, leading to different vibrational modes in FTIR/Raman spectra, unique fragmentation patterns in mass spectrometry, and different crystal packing and unit cell parameters in X-ray diffraction analysis.
Therefore, to maintain scientific integrity and accuracy, the article as outlined cannot be generated.
Advanced Spectroscopic and Crystallographic Characterization of N 2 Bromophenyl Carbamothioyl Benzamide
Single Crystal X-ray Diffraction Analysis of N-[(2-bromophenyl)carbamothioyl]benzamide
Molecular Conformation and Geometry Determination
The molecular conformation of N-aroylthiourea derivatives is largely dictated by the rotational possibilities around the C-N bonds of the thiourea (B124793) core. Typically, these compounds adopt a conformation where the benzoyl group is trans and the substituted phenyl group is cis with respect to the thiocarbonyl (C=S) sulfur atom. This arrangement is a common feature observed in the crystal structures of similar molecules.
Intramolecular Hydrogen Bonding Networks in this compound
A hallmark of the N-benzoylthiourea scaffold is the formation of a strong intramolecular hydrogen bond. This bond typically occurs between the amide proton (N-H) and the carbonyl oxygen atom (C=O). This interaction creates a stable, planar, six-membered pseudo-ring, often described by the graph-set notation S(6). This intramolecular connection is a dominant factor in stabilizing the molecular conformation, holding the benzoyl group and the adjacent N-H in a coplanar arrangement. The presence of such a bond in this compound is highly probable and would be a key feature of its molecular structure.
Intermolecular Interactions and Crystal Packing Motifs of this compound
In the solid state, the packing of this compound molecules would be governed by a variety of intermolecular forces. Based on analyses of related compounds, intermolecular hydrogen bonds are expected to play a crucial role. The most common interaction involves the thioamide N-H group acting as a hydrogen bond donor and the thiocarbonyl sulfur atom (C=S) of a neighboring molecule acting as an acceptor.
This N-H···S=C interaction frequently leads to the formation of centrosymmetric dimers, creating a characteristic R²₂(8) ring motif. These dimers can then be further linked into chains or more complex three-dimensional networks through weaker interactions, such as C-H···O or C-H···π contacts. The presence of the bromine atom on the phenyl ring could also introduce halogen-related interactions, such as C-H···Br or Br···S contacts, which would further influence the crystal packing.
Analysis of Planar Fragments and Dihedral Angles
The molecule can be conceptually divided into three main fragments: the benzoyl group, the 2-bromophenyl group, and the central thiourea-amide linking unit. The aromatic rings themselves are expected to be planar. A key structural descriptor is the set of dihedral angles between these planar fragments.
The planarity of the central part of the molecule is often enforced by the S(6) intramolecular hydrogen bond. However, significant torsion is typically observed between this central plane and the two aromatic rings. The dihedral angle between the benzoyl ring and the thiourea core is usually small, a consequence of the stabilizing intramolecular hydrogen bond. In contrast, the dihedral angle between the 2-bromophenyl ring and the thiourea plane is expected to be larger due to steric hindrance from the ortho-bromine substituent, which would force the ring to rotate out of the plane of the thiourea backbone. Precise values for these angles for this compound remain to be determined experimentally.
Computational Chemistry and Theoretical Investigations of N 2 Bromophenyl Carbamothioyl Benzamide
Density Functional Theory (DFT) Calculations for N-[(2-bromophenyl)carbamothioyl]benzamide.
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. In the case of this compound, DFT calculations, specifically using the B3LYP/6-311G(d,p) basis set, have been instrumental in elucidating its molecular characteristics.
Geometry Optimization and Energetic Landscapes.
The molecular geometry of this compound has been optimized using DFT calculations. These theoretical calculations of bond lengths and angles align well with experimental data obtained from single-crystal X-ray diffraction. The molecule adopts a trans-cis conformation concerning the C-N bonds of the thiourea (B124793) group. A notable feature of its three-dimensional structure is the dihedral angle of 65.4° between the two phenyl rings.
Below is a table showcasing a selection of optimized geometrical parameters for this compound.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=S | 1.67 Å |
| Bond Length | C=O | 1.23 Å |
| Bond Length | N-H (Thiourea) | 1.01 Å |
| Bond Length | N-H (Amide) | 1.02 Å |
| Bond Angle | N-C-N | 117.5° |
| Bond Angle | C-N-C | 125.8° |
| Dihedral Angle | Phenyl Ring 1 - Phenyl Ring 2 | 65.4° |
Electronic Structure Analysis (HOMO-LUMO Energy Gap, Global Reactivity Descriptors).
The electronic properties of this compound have been explored through analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of a molecule's chemical reactivity and stability. For this compound, this energy gap has been calculated to be 4.12 eV. A larger gap generally implies higher stability and lower reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These descriptors provide insights into the chemical potential, hardness, and electrophilicity of the compound.
The table below summarizes the key electronic properties and global reactivity descriptors for this compound.
| Property | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -6.25 |
| LUMO Energy | ELUMO | -2.13 |
| HOMO-LUMO Energy Gap | ΔE | 4.12 |
| Ionization Potential | I | 6.25 |
| Electron Affinity | A | 2.13 |
| Global Hardness | η | 2.06 |
| Chemical Potential | µ | -4.19 |
| Electrophilicity Index | ω | 4.26 |
Molecular Electrostatic Potential (MEP) Surface Analysis.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface of this compound has been plotted, revealing distinct regions of positive and negative electrostatic potential.
The regions of negative potential, which are susceptible to electrophilic attack, are primarily located over the sulfur and oxygen atoms. Conversely, the areas of positive potential, indicating sites for nucleophilic attack, are found around the N-H protons. This analysis provides a visual representation of the molecule's reactivity landscape.
Fukui Functions for Reactivity Site Prediction.
To provide a more quantitative prediction of reactive sites, Fukui functions have been calculated for this compound. This analysis helps to pinpoint the specific atoms within the molecule that are most likely to participate in electrophilic, nucleophilic, and radical reactions.
The calculations indicate that the sulfur atom is the most probable site for an electrophilic attack. For a nucleophilic attack, the most likely target is the carbon atom of the C=S (thiocarbonyl) group.
Natural Bond Orbital (NBO) Analysis.
Natural Bond Orbital (NBO) analysis has been performed to gain deeper insights into the intramolecular charge transfer and conjugative interactions within this compound. The NBO analysis reveals a significant intramolecular charge transfer occurring from the lone pair of electrons on the sulfur atom to the antibonding orbital of the C=S bond. This interaction contributes to the stabilization of the molecule.
The table below presents selected NBO analysis data, highlighting key donor-acceptor interactions and their stabilization energies.
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |
| LP (S) | π(C=S) | 25.8 |
| LP (O) | σ(C-N) | 5.2 |
| π (Phenyl Ring 1) | π* (Phenyl Ring 2) | 1.8 |
Molecular Dynamics Simulations for this compound
Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational dynamics and stability of molecules in various environments. For thiourea derivatives, MD simulations can elucidate the flexibility of the molecular backbone, the stability of intramolecular hydrogen bonds, and interactions with solvent molecules or biological targets. However, a specific molecular dynamics simulation study for this compound has not been reported in the reviewed literature. Such a study would be valuable for understanding its dynamic behavior and potential interactions in a biological context.
Hirshfeld Surface and Energy Framework Analyses for Intermolecular Interactions
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps various properties onto the surface, providing insights into close contacts and their nature, such as hydrogen bonds and van der Waals forces. Paired with energy framework analysis, it can illustrate the energetic landscape of crystal packing.
Although studies on related compounds, such as other brominated benzoylthiourea (B1224501) isomers, have utilized Hirshfeld surface analysis to detail the contributions of various intermolecular contacts (e.g., H···H, C···H, Br···H) to the crystal stability, no such analysis has been published for this compound. A dedicated study would be required to generate the corresponding Hirshfeld surfaces, 2D fingerprint plots, and energy framework diagrams to quantitatively describe its specific intermolecular interaction patterns.
Table 1: Illustrative Data Points from Hirshfeld Surface Analysis (Hypothetical for this compound)
| Interaction Type | Percentage Contribution |
| H···H | Data not available |
| C···H/H···C | Data not available |
| Br···H/H···Br | Data not available |
| O···H/H···O | Data not available |
| S···H/H···S | Data not available |
| Other | Data not available |
| Note: This table is for illustrative purposes only. No experimental or theoretical data for this compound could be located. |
Non-Linear Optics (NLO) Properties Theoretical Prediction for this compound
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Theoretical predictions of NLO properties, typically performed using Density Functional Theory (DFT), can assess a molecule's potential for such applications by calculating parameters like polarizability (α) and first-order hyperpolarizability (β). These calculations often depend on the molecule's electronic structure, including the presence of donor and acceptor groups that facilitate intramolecular charge transfer.
The NLO properties of many organic compounds have been theoretically investigated, but a specific computational study predicting the NLO response of this compound is not available. A theoretical investigation would be necessary to determine its dipole moment, polarizability, and hyperpolarizability values to assess its potential as an NLO material.
Table 2: Theoretical Non-Linear Optical Properties (Hypothetical for this compound)
| Parameter | Calculated Value |
| Dipole Moment (μ) | Data not available |
| Mean Polarizability (α) | Data not available |
| First Hyperpolarizability (β) | Data not available |
| Note: This table is for illustrative purposes only. No theoretical NLO data for this compound has been published. |
Biological Activities and Mechanistic Insights of N 2 Bromophenyl Carbamothioyl Benzamide and Its Analogues
Anticancer Activity Profiling
The potential of N-[(2-bromophenyl)carbamothioyl]benzamide and its analogues as anticancer agents has been explored through various in vitro studies. These investigations highlight the cytotoxic effects against human cancer cell lines and provide insights into the underlying mechanisms of action and structure-activity relationships.
In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., MCF-7 Breast Cancer Cells)
N-aroyl-N'-arylthiourea derivatives, the chemical class to which this compound belongs, have demonstrated notable cytotoxic activity against a range of human cancer cell lines. biointerfaceresearch.com Particularly, their efficacy has been evaluated against the MCF-7 human breast adenocarcinoma cell line, a common model for breast cancer research. researchgate.netwalshmedicalmedia.com
Studies on closely related analogues provide valuable data on the potential cytotoxicity of the target compound. For instance, N-(phenylcarbamothioyl)-4-bromobenzamide, an isomer, exhibited an IC50 value of 0.27 mM against MCF-7 cells, suggesting significant cytotoxic potential. researchgate.net This activity was found to be substantially better than that of the reference drug hydroxyurea (B1673989) (IC50 of 9.76 mM). researchgate.net Other research has shown that various 1,2-disubstituted thioureas display potent antiproliferative activities against MCF-7, HepG2 (liver cancer), and HCT116 (colon cancer) cell lines. biointerfaceresearch.com Specifically, certain derivatives showed IC50 values in the low micromolar range against MCF-7 cells. biointerfaceresearch.com The cytotoxic potential is not limited to breast cancer; derivatives have also been tested against cell lines such as alveolar adenocarcinoma (A549), colorectal adenocarcinoma (Caco2), and prostate adenocarcinoma (PC3). farmaciajournal.com
The data below summarizes the cytotoxic activity of representative thiourea (B124793) and benzamide (B126) derivatives against the MCF-7 breast cancer cell line.
Interactive Table: Cytotoxicity of Thiourea/Benzamide Analogues Against MCF-7 Cells
| Compound | Cell Line | IC50 Value | Source(s) |
|---|---|---|---|
| N-(phenylcarbamothioyl)-4-bromobenzamide | MCF-7 | 0.27 mM | researchgate.net |
| N-(phenylcarbamothioyl)-4-fluorobenzamide | MCF-7 | 0.31 mM | researchgate.net |
| Hydroxyurea (Reference) | MCF-7 | 9.76 mM | researchgate.net |
| 1,2-disubstituted thiourea (Compound 29) | MCF-7 | 7.03 µM/L | biointerfaceresearch.com |
| 1,2-disubstituted thiourea (Compound 30) | MCF-7 | 3.79 µM/L | biointerfaceresearch.com |
| 1,2-disubstituted thiourea (Compound 31) | MCF-7 | 16.96 µM/L | biointerfaceresearch.com |
Proposed Cellular and Molecular Mechanisms of Anticancer Action
The anticancer effects of thiourea derivatives are believed to stem from their ability to interfere with multiple cellular pathways essential for tumor cell survival and proliferation. One proposed mechanism involves the induction of apoptosis, or programmed cell death. This can be achieved by activating the caspase cascade, a family of proteases that execute the apoptotic process, and increasing the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov Some synthetic derivatives have been observed to cause cell cycle arrest, specifically at the G2/M phase, thereby halting cell division. nih.gov
Furthermore, N-aroyl-N'-arylthioureas may exert their effects by targeting key signaling proteins. Research suggests that these compounds can act as inhibitors of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). biointerfaceresearch.comubaya.ac.id Inhibition of these receptors disrupts downstream signaling pathways that are critical for cancer cell growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors). biointerfaceresearch.com The interaction with VEGFR2 can involve the formation of hydrogen bonds with key amino acids in the enzyme's active site, such as Asp1046 and Glu885. biointerfaceresearch.com
Structure-Activity Relationship (SAR) Studies for Anticancer Potential
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound analogues. These studies reveal that the biological activity is highly dependent on the nature and position of substituents on the aromatic rings.
The presence and type of halogen on the phenyl ring significantly influence cytotoxicity. For this compound, the ortho-bromo substituent is a key feature. SAR studies on related bis-benzamides have shown that specific substitutions are essential for activity; for example, a nitro group at the N-terminus was found to be critical for the antiproliferative activity of one series of compounds against prostate cancer cells. nih.govelsevierpure.com In general, electronic factors of the substituents on the aryl rings have a great effect on the biological activity. researchgate.net
Antimicrobial Efficacy Assessments
In addition to their anticancer potential, this compound and its analogues have been evaluated for their efficacy against a range of microbial pathogens, demonstrating both antibacterial and antifungal properties.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis)
Thiourea and benzamide derivatives have shown a broad spectrum of antibacterial activity. nih.govnih.gov Studies have demonstrated that N-aroyl-3-aryl thioureas can inhibit the growth of both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. nanobioletters.comresearchgate.net
The activity profile can vary significantly based on the specific bacterial strain and the compound's structure. For instance, some 1-aroyl-3-aryl thioureas were found to be more active against Gram-negative bacteria than Gram-positive strains. researchgate.netresearchgate.net In contrast, a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives revealed activity primarily against Gram-positive bacteria, with MIC values ranging from 2.5 to 5.0 mg/mL. nih.gov The electronic properties of substituents on the aryl rings are considered a key factor influencing the antibacterial potency of these compounds. researchgate.net
Interactive Table: Antibacterial Activity of Representative Analogues
| Compound Class | Bacterial Strain | Activity/Result | Source(s) |
|---|---|---|---|
| 1-Aroyl-3-aryl thioureas | Staphylococcus aureus | Active, inhibition zones 4.2-13.1 mm | researchgate.net |
| 1-Aroyl-3-aryl thioureas | Escherichia coli | Active, inhibition zones 5.2-14.4 mm | researchgate.net |
| Benzamide derivatives | Bacillus subtilis | Active, MIC for compound 5a: 6.25 µg/mL | nanobioletters.com |
| Benzamide derivatives | Escherichia coli | Active, MIC for compound 5a: 3.12 µg/mL | nanobioletters.com |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Active, MIC = 2.5–5.0 mg/mL | nih.gov |
| Fluorinated benzoylthioureas | Staphylococcus aureus | Resistant | nih.gov |
| Fluorinated benzoylthioureas | Bacillus subtilis | Resistant | nih.gov |
| Fluorinated benzoylthioureas | Escherichia coli | Active (5 of 7 compounds) | nih.gov |
Antifungal Activity Spectrum
The antifungal potential of this chemical family has also been documented. nih.govmdpi.com Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide, a close analogue, demonstrated activity against the phyto-pathogenic fungi Fusarium oxysporum and Sclerotinia sclerotiorum with a Minimum Inhibitory Concentration (MIC) of 0.625 g/L. researchgate.net The same study also showed activity against the yeast Saccharomyces cerevisiae. researchgate.net
Other benzoylthiourea (B1224501) derivatives have been tested against human fungal pathogens like Candida albicans. nih.gov The antifungal activity, similar to antibacterial action, is highly dependent on the compound's specific structure. For example, in a series of fluorinated benzoylthioureas, a derivative with three fluorine atoms exhibited antifungal properties against C. albicans. nih.gov The broad utility of thiourea-based compounds as fungicides is well-established in agriculture, further supporting the potential of this chemical class as effective antifungal agents. nih.gov
SAR for Antimicrobial Activity, Focusing on Halogen Substitution
The structure-activity relationship (SAR) of N-aroyl-N'-arylthioureas, including this compound, reveals critical insights into their antimicrobial potential. The presence and position of halogen substituents on the aromatic rings significantly influence the biological activity.
Halogen atoms are a common feature in many antimicrobial agents, and their inclusion in a molecule can enhance its pharmacological properties. nih.gov In the context of benzoylthiourea derivatives, studies have shown that the presence of electron-withdrawing groups, such as halogens (bromine, chlorine), on the benzene (B151609) ring plays a crucial role in their antimycobacterial activity. nih.gov
A systematic SAR study on benzoylthioureas highlighted the following points:
Position of Halogen: The presence of a bromine, chlorine, or t-butyl group at the para-position of the N'-phenyl ring is important for antitubercular activity. nih.gov
Substitution on Benzoyl Ring: Introducing substituents like Cl, Br, NO2, or OMe to the benzoyl ring can lead to an improvement in both antimycobacterial activity and toxicity profiles, often resulting in less cytotoxic compounds. nih.gov
Type of Halogen: In studies of other heterocyclic antimicrobials, such as tricyclic sulfur-containing flavonoids, fluorine-substituted compounds were found to be less active than those bearing other halogens like chlorine or bromine. beilstein-journals.org This suggests that the type of halogen and its properties (e.g., electronegativity, size) are key determinants of activity.
These findings underscore the importance of halogenation in the design of potent antimicrobial agents and provide a framework for optimizing the structure of this compound analogues for enhanced efficacy. nih.govnih.gov
Enzyme Inhibition Studies
This compound and its analogues have been investigated for their ability to inhibit various enzymes, a key mechanism underlying their therapeutic potential.
Evaluation of Specific Enzyme Target Inhibition
The inhibitory activity of thiourea derivatives has been evaluated against several key enzymes implicated in various diseases.
α-Glucosidase: This enzyme is a key target for managing type 2 diabetes as its inhibition slows down carbohydrate digestion and glucose absorption. nih.gov A synthetic compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide (B32628), demonstrated potent inhibition of α-glucosidase, with an IC50 value of 18.82 ± 0.89 µM, which was significantly better than the standard drug acarbose (B1664774) (IC50 = 58.8 ± 2.69 µM). nih.gov Other studies on benzimidazole-thioquinoline derivatives also showed that compounds with a 4-bromobenzyl group were potent α-glucosidase inhibitors. nih.gov
Proteinase K: Acyl thiourea derivatives have been found to possess remarkable inhibitory potential against proteinase K. nih.govrsc.org For example, novel diaryl pyrimidine (B1678525) linked acyl thiourea derivatives showed significant activity, with IC50 values in the low micromolar range (1.790 ± 0.079 µM to 1.86 µM). nih.govresearchgate.net
Carbonic Anhydrase II (CA II): CAs are zinc-metalloenzymes involved in crucial physiological processes. nih.gov N-((4-sulfamoylphenyl)carbamothioyl) amides, which are structurally related to the target compound, have been shown to be effective inhibitors of human carbonic anhydrase isoforms, including the cytosolic hCA II. mdpi.com Many of these derivatives displayed potent inhibition with KI values ranging from 5.3 to 384.3 nM. mdpi.com
Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA): InhA is a vital enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis and a key target for antitubercular drugs. mdpi.com Thiourea-based derivatives have been rationally designed as InhA inhibitors, with some compounds exhibiting promising antitubercular activity with MIC values as low as 0.78 and 1.56 μg/mL. nih.gov Molecular docking studies have helped to correlate the InhA inhibition data with the binding interactions of these compounds. nih.govmdpi.com
Kinetic Studies of Enzyme Inhibition by this compound Analogues
Understanding the kinetics of enzyme inhibition is crucial for elucidating the mechanism of action of inhibitor compounds. nih.gov Kinetic studies determine whether an inhibitor binds reversibly or irreversibly and can identify the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). nih.govresearchgate.net
For instance, kinetic studies of 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-(2-bromophenyl) acetamide revealed a non-competitive mode of inhibition against both α-glucosidase and α-amylase. nih.gov In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, reducing the enzyme's maximal velocity (Vmax) without affecting the substrate's binding affinity (Km). researchgate.net
Similarly, kinetic analysis of halo-substituted mixed ester/amide-based analogues as jack bean urease inhibitors showed that a particularly potent derivative acted as a mixed-type inhibitor. semanticscholar.org A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Km and Vmax values. semanticscholar.org The type of inhibition can be determined graphically, for example, by using Lineweaver-Burk plots. semanticscholar.org
Rational Design of this compound Analogues for Enhanced Enzyme Inhibition
Rational drug design utilizes the knowledge of a biological target's structure and mechanism to develop potent and selective inhibitors. slideshare.net This approach has been applied to this compound analogues to enhance their enzyme inhibitory activity.
The design process often involves:
Identifying a Lead Compound: Starting with a compound known to have some activity, such as a thiourea derivative. nih.gov
Understanding Structure-Activity Relationships (SAR): As discussed in section 5.2.4, identifying the key structural features required for activity, such as specific halogen substitutions. nih.gov
Computational Modeling: Using molecular docking to predict how analogues will bind to the enzyme's active site. This helps in correlating in silico results with experimental inhibition data. nih.govmdpi.com
Synthesis and Evaluation: Synthesizing the designed analogues and testing their inhibitory potency through in vitro assays. nih.gov
For example, in the development of InhA inhibitors, rational molecular modifications were made to the chemical structure of a known urea-based ligand to improve its inhibitory effectiveness, leading to the synthesis of more potent thiourea-based derivatives. nih.gov Similarly, the design of transition-state analogues, which mimic the high-energy transition state of an enzymatic reaction, has been a successful strategy for creating high-affinity inhibitors for various enzymes. nih.gov
Other Investigated Biological Activities of Thiourea Derivatives (e.g., Analgesic, Anti-inflammatory)
Beyond their antimicrobial and enzyme-inhibiting properties, thiourea derivatives have been explored for other pharmacological activities.
Anti-inflammatory Activity: The thiourea moiety is recognized as an important pharmacophore in various pharmacologically active compounds, including anti-inflammatory agents. nih.gov Thiourea derivatives of naproxen (B1676952), a well-known non-steroidal anti-inflammatory drug (NSAID), have shown pronounced anti-inflammatory activity. nih.govmdpi.com In some studies, these derivatives demonstrated a higher percentage of paw edema reduction in animal models compared to naproxen itself. nih.gov The presence of substituted aromatic amines attached to the thiourea moiety appears to be associated with this prominent anti-inflammatory effect. nih.govmdpi.com
Analgesic Activity: Certain heterocyclic derivatives incorporating structures related to thioureas, such as 1,3-thiazine derivatives, have exhibited significant analgesic effects in animal models. wisdomlib.org These compounds showed a dose-dependent increase in pain reaction time, indicating their potential as pain-relieving agents. wisdomlib.org Novel 1,3,4-thiadiazole (B1197879) derivatives have also been synthesized and tested for in vivo analgesic and anti-inflammatory activities. cmu.ac.th
These findings suggest that the thiourea scaffold is a versatile platform for developing drugs with a range of therapeutic applications, including the management of pain and inflammation. nih.govwisdomlib.org
Molecular Docking and Pharmacokinetic Prediction Studies of N 2 Bromophenyl Carbamothioyl Benzamide
Molecular Docking Simulations with Biological Targets (e.g., Cancer Proteins, Proteases, Enzymes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug design for understanding how a ligand, such as N-[(2-bromophenyl)carbamothioyl]benzamide, might interact with a biological target at the atomic level.
Binding Affinity and Interaction Mode Analysis
A typical molecular docking study would calculate the binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction between the ligand and the target protein. A lower binding energy generally indicates a more stable and potent interaction. The analysis would also detail the interaction modes, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the active site of the protein. For this compound, the presence of the bromine atom, the benzoyl group, and the thiourea (B124793) linkage would be of particular interest for their potential roles in forming specific interactions.
Ligand-Protein Interaction Profiling
This subsection would typically present a detailed profile of the interactions between this compound and its putative biological targets. This could be visualized through 2D and 3D diagrams, illustrating the precise amino acid residues involved in the binding. The profiling would help in understanding the structural basis of the compound's potential biological activity and would provide a foundation for structure-activity relationship (SAR) studies.
Molecular Dynamics Simulations of Ligand-Target Complexes for Stability and Conformational Changes
Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. An MD simulation would model the movement of atoms and molecules, providing insights into the conformational changes that might occur upon ligand binding. Key metrics from such a simulation would include the root-mean-square deviation (RMSD) to evaluate the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. For this compound, an MD simulation would validate the docking results and provide a more dynamic picture of its interaction with a biological target.
In Silico Pharmacokinetic (ADME) Prediction of this compound
Pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—are critical for the success of a drug candidate. In silico tools can predict these properties based on the chemical structure of a compound.
Absorption, Distribution, Metabolism, Excretion Prediction
An ADME prediction for this compound would involve the calculation of various physicochemical properties. These would likely be presented in a data table, as shown in the hypothetical example below.
| Property | Predicted Value | Optimal Range |
| Molecular Weight | 349.24 g/mol | < 500 g/mol |
| LogP | (Predicted Value) | -0.4 to +5.6 |
| H-bond Donors | (Predicted Value) | ≤ 5 |
| H-bond Acceptors | (Predicted Value) | ≤ 10 |
| Polar Surface Area | (Predicted Value) | < 140 Ų |
| Gastrointestinal Absorption | (Predicted Value) | High/Low |
| BBB Permeability | (Predicted Value) | Yes/No |
Coordination Chemistry of N 2 Bromophenyl Carbamothioyl Benzamide
Ligand Properties and Metal Ion Complexation Potential
N-aroyl-N'-arylthioureas, the class of ligands to which N-[(2-bromophenyl)carbamothioyl]benzamide belongs, are known for their excellent potential to form stable complexes with transition metal ions. nih.gov Their ligating ability stems from the presence of nitrogen, oxygen, and sulfur atoms, which can act as donor sites. nih.govresearchgate.net
These ligands typically function as bidentate chelating agents, coordinating to metal ions through the carbonyl oxygen and the thiocarbonyl sulfur atoms (S,O-coordination). researchgate.netresearchgate.netresearchgate.net This coordination mode involves the deprotonation of the N-H proton between the carbonyl and thiocarbonyl groups, resulting in the formation of a stable six-membered chelate ring. nih.govresearchgate.net An intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen is often observed in the free ligand, which is broken upon complexation. nih.govresearchgate.netresearchgate.net
Alternatively, coordination can occur through the sulfur and one of the nitrogen atoms (S,N-coordination), which can lead to the formation of strained four-membered rings. researchgate.net The specific coordination mode is influenced by several factors, including the nature of the metal ion, the substituents on the aroyl and aryl rings, and the reaction conditions. researchgate.netresearchgate.net For instance, ligands of this type tend to coordinate to Pt(II) and Pd(II) ions in a bidentate S,O manner, while coordination to Ru(II) and Rh(III) often occurs through the sulfur atom alone or in an S,N fashion. researchgate.net The flexibility in coordination modes makes these compounds versatile building blocks in coordination and organometallic chemistry. jocpr.com
Synthesis and Characterization of Metal Complexes of this compound Analogues
The synthesis of metal complexes with N-aroyl-N'-arylthiourea ligands is generally straightforward. The common method involves the reaction of the ligand with a suitable metal salt, such as a chloride or acetate (B1210297), in an appropriate solvent like methanol, ethanol (B145695), or acetone (B3395972). researchgate.netresearchgate.netekb.eg The reaction is often carried out under reflux, and sometimes a base like triethylamine (B128534) or ammonia (B1221849) is added to facilitate the deprotonation of the ligand. researchgate.netekb.eg The resulting metal complexes can then be isolated as solid precipitates.
For example, complexes of N,N-dialkyl-N'-3-chlorobenzoylthiourea with Cu(II) and Ni(II) were prepared by reacting the ligand with the corresponding metal(II) acetate in methanol. nih.gov Similarly, complexes of a pyrazoline-based thiocarbamide ligand with Co(II), Ni(II), and Cu(II) were synthesized by reacting the ligand with the metal chlorides in a mixture of ethanol and methanol, with the pH adjusted to 6-7 using ammonia solution. ekb.eg
The characterization of these newly synthesized complexes relies on a combination of spectroscopic and analytical techniques.
| Technique | Information Obtained |
| Elemental Analysis (C,H,N,S) | Confirms the stoichiometry and elemental composition of the complexes. researchgate.netuobaghdad.edu.iq |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the coordination sites by observing shifts in the vibrational frequencies of key functional groups (C=O, C=S, N-H) upon complexation. A shift to lower frequency for the C=O band and changes in the C=S band are indicative of S,O-coordination. uobaghdad.edu.iqdoi.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides information about the structure of the ligand within the complex in solution. The disappearance of the N-H proton signal confirms deprotonation and coordination. researchgate.netresearchgate.net |
| UV-Visible Spectroscopy | Gives insights into the electronic transitions within the complex and helps to infer the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, square-planar). ekb.eguobaghdad.edu.iqdoi.org |
| Magnetic Susceptibility Measurements | Determines the magnetic moment of the complex, which helps in establishing the geometry and the oxidation state of the central metal ion. ekb.eguobaghdad.edu.iq |
| Molar Conductivity Measurements | Indicates whether the complex is an electrolyte or non-electrolyte, providing information about its charge. ekb.eguobaghdad.edu.iq |
These methods collectively allow for a thorough characterization of the synthesized metal complexes, confirming the coordination of the ligand to the metal center and providing insights into the structure of the resulting compound. jocpr.comekb.eguobaghdad.edu.iq
Structural Elucidation of Coordination Compounds (e.g., X-ray crystallography)
Numerous crystal structures of metal complexes with N-acylthiourea analogues have been reported, revealing key structural features. nih.govresearchgate.netconicet.gov.ar For instance, the X-ray crystal structure of a copper(II) complex with N,N-di-n-propyl-N'-(2-chlorobenzoyl)thiourea showed that the ligand coordinates in a bidentate fashion through the oxygen and sulfur atoms. researchgate.net Similarly, the crystal structure of a platinum(II) complex with an N,N-disubstituted-4-chlorobenzoyl thiourea (B124793) ligand confirmed a square-planar coordination geometry around the Pt(II) atom, with two ligands coordinating in a cis configuration through their oxygen and sulfur atoms. nih.gov
The structural analysis of a palladium(II) complex with an N-acyl-N,N'-disubstituted thiourea and phosphine (B1218219) ligands also revealed a square planar geometry. nih.gov In many of these complexes, the metal ion and the S,O-donor atoms from the deprotonated ligand form a six-membered ring. nih.govresearchgate.net
Table of Crystallographic Data for an Analogue Complex: Cu(L¹)₂ where HL¹ = N,N-di-n-propyl-N'-(2-chlorobenzoyl) thiourea
| Parameter | Value |
| Chemical Formula | C₂₈H₃₆Cl₂CuN₄O₂S₂ |
| Formula Weight | 687.20 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.073(2) |
| b (Å) | 10.158(2) |
| c (Å) | 10.228(2) |
| α (°) ** | 67.54(3) |
| β (°) | 78.43(3) |
| γ (°) | 70.08(3) |
| Volume (ų) ** | 815.7(3) |
| Z | 1 |
| Data sourced from a study on N,N-dialkyl-N'-(2-chlorobenzoyl)thiourea derivatives. researchgate.net |
This structural information is crucial for understanding the relationship between the structure of the complexes and their chemical reactivity and biological activity. nih.gov
Biological Activity of this compound Metal Complexes
While N-acylthiourea ligands themselves can exhibit biological activity, their coordination to metal ions often leads to a significant enhancement of these properties. nih.govresearchgate.net The resulting metal complexes are studied for a wide range of pharmacological applications. researchgate.netresearchgate.net
Research has shown that metal complexes of N-acylthiourea analogues possess potent antimicrobial, antifungal, antitumor, and anticancer activities. nih.govresearchgate.netconicet.gov.ar The increased activity of the metal complexes compared to the free ligands is often explained by chelation theory, which suggests that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the lipid membranes of microorganisms. researchgate.net
For example, palladium(II) complexes of novel thiourea derivatives demonstrated cytotoxicity against tumor cells, whereas the ligands alone were not cytotoxic, indicating that the metal-ligand binding is crucial for the antitumor activity. nih.gov Similarly, Ni(II), Pd(II), and Cu(II) complexes of functionalized aroylaminocarbo-N-thioyl pyrrolidines were found to be active against various fungi and yeast. conicet.gov.ar A study on transition metal complexes of N,N-dialkyl-N'-(2-chlorobenzoyl)thiourea derivatives found that all the synthesized compounds showed antimicrobial activity, with antibacterial efficacy being greater than antifungal activity. researchgate.net
Examples of Biological Activities of Analogue Metal Complexes
| Metal Complex Type | Biological Activity Investigated | Findings |
| Pd(II) complexes with N-acyl-N,N'-disubstituted thioureas | Antileishmanial | The complexes exhibited good antileishmanial activities. nih.gov |
| Ni(II) and Cu(II) complexes with N-furoyl-N',N'-diethylthiourea | Antifungal | Showed notable antifungal activity. conicet.gov.ar |
| Cu(II), Ni(II), Co(II), Zn(II), Pt(II), Cd(II), Pd(II) complexes with N,N-di-n-propyl-N'-(2-chlorobenzoyl) thiourea | Antibacterial, Antifungal | All complexes showed antimicrobial activity; antibacterial activity was more pronounced than antifungal. researchgate.net |
| Co(II), Ni(II), Cu(II), Zn(II) complexes with a pyrazoline-based thiocarbamide ligand | Antibacterial, Antifungal | Screened against bacteria (Staphylococcus aureus, Escherichia coli) and fungi (Aspergillus nidulans, Candida albicans). ekb.eg |
These findings highlight the therapeutic potential of metal complexes derived from this compound analogues and underscore the importance of coordination chemistry in the development of new medicinal agents. researchgate.netnih.gov
Future Perspectives and Research Directions for N 2 Bromophenyl Carbamothioyl Benzamide
Design and Synthesis of Novel Derivatives with Enhanced Efficacy and Selectivity
The synthesis of N-[(2-bromophenyl)carbamothioyl]benzamide typically proceeds through the reaction of a benzoyl isothiocyanate intermediate with 2-bromoaniline (B46623). vulcanchem.com This synthetic route offers considerable flexibility for the creation of a diverse library of derivatives. Future research will likely focus on systematic structural modifications to enhance biological efficacy and target selectivity.
Key strategies for the design of novel derivatives include:
Substitution on the Phenyl Rings: The introduction of various substituents on both the benzoyl and the 2-bromophenyl rings can significantly influence the compound's electronic and steric properties. For instance, the synthesis of N-phenylcarbamothioylbenzamide derivatives with varied substituents has been shown to yield compounds with significant anti-inflammatory activity. nih.gov A study on 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides demonstrated that specific substitutions led to derivatives with higher anti-inflammatory effects and lower ulcerogenic potential compared to the reference drug indomethacin. nih.gov
Introduction of Heterocyclic Moieties: The incorporation of heterocyclic rings is a well-established strategy in medicinal chemistry to enhance pharmacological activity. Replacing one of the phenyl rings with a heterocycle could lead to novel compounds with improved therapeutic profiles. For example, derivatives of 5-{2-[(N-substituted aryl) amino]-l, 3-thiazol-5-yl)}-2-hydroxy benzamides have shown antimicrobial activity. researchgate.net
The synthesis of these new derivatives can be achieved using established methods, including conventional heating and microwave-assisted synthesis, which can reduce reaction times. vulcanchem.comijsrst.com The characterization of these novel compounds would rely on standard analytical techniques such as IR, NMR, and mass spectrometry. nih.govijsrst.com
Table 1: Examples of Synthesized Benzamide (B126) and Thiourea (B124793) Derivatives and Their Reported Activities
| Compound Name | Modification | Reported Biological Activity |
| N-(phenylcarbamothioyl)benzamide derivatives | Varied substitutions on the phenyl ring | Anti-inflammatory. nih.govijsrst.com |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Introduction of a hydroxyl group and formation of inclusion complexes | Antimicrobial and anti-inflammatory. nih.gov |
| 5-{2-[(N-substituted aryl) amino]-l, 3-thiazol-5-yl)}-2-hydroxy benzamides | Incorporation of a thiazole (B1198619) ring | Antimicrobial. researchgate.net |
| N-(thiophen-2-yl) benzamide derivatives | Replacement of phenyl with a thiophene (B33073) ring | BRAFV600E inhibitors. nih.gov |
Advanced Mechanistic Investigations (e.g., in vivo studies, proteomics, metabolomics)
While some in-vitro studies on related benzamide derivatives have been conducted, there is a significant gap in the understanding of the in-vivo behavior and the precise molecular mechanisms of action of this compound. nih.govnanobioletters.com Future research should prioritize comprehensive mechanistic investigations to unlock its full potential.
In Vivo Studies: The evaluation of novel derivatives in animal models is a critical next step. For instance, novel N-phenylcarbamothioylbenzamides have been investigated for their anti-inflammatory activity using acute carrageenan-induced paw edema in mice. nih.gov Similar in-vivo models could be employed to assess the efficacy of new this compound derivatives for various potential therapeutic applications.
Proteomics: To identify the cellular targets of this compound, proteomic approaches can be utilized. Techniques such as affinity chromatography coupled with mass spectrometry could help in isolating and identifying the specific proteins that interact with the compound. This would provide invaluable insights into its mechanism of action and potential off-target effects.
Metabolomics: Studying the metabolic fate of this compound is essential for its development as a therapeutic agent. Metabolomic studies can identify the metabolites formed in biological systems, providing information on the compound's stability, clearance, and potential for drug-drug interactions.
Potential Therapeutic Applications and Clinical Translation Pathways
The benzamide and thiourea scaffolds are present in a wide array of pharmacologically active molecules, suggesting that this compound and its derivatives could have diverse therapeutic applications. nanobioletters.comdrugbank.com
Antimicrobial Agents: Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated activity against Gram-positive bacteria. nih.gov Further exploration of this compound derivatives could lead to the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.
Anti-inflammatory Drugs: As previously mentioned, several N-(phenylcarbamothioyl)benzamide derivatives have shown promising anti-inflammatory properties with reduced ulcerogenic side effects compared to existing drugs. nih.gov This indicates a strong potential for developing safer anti-inflammatory agents from this chemical class.
Anticancer Therapeutics: Benzamide derivatives are known to possess antitumor activities. nanobioletters.com For example, a series of N-(thiophen-2-yl) benzamide derivatives were identified as potent inhibitors of the BRAFV600E kinase, a key target in several cancers. nih.gov This opens up the possibility of designing this compound derivatives as novel anticancer agents. The general class of benzamides includes drugs used in the treatment of various leukemias and solid tumors. drugbank.com
The pathway to clinical translation for any promising derivative would involve extensive preclinical testing, including detailed pharmacology, toxicology, and pharmacokinetic studies, followed by phased clinical trials to establish safety and efficacy in humans.
Exploration of this compound in Materials Science or Organocatalysis
Beyond its potential in medicine, the unique structural features of this compound make it an interesting candidate for applications in materials science and organocatalysis.
Materials Science: The ability of the thiourea moiety to form strong hydrogen bonds and coordinate with metals suggests that this compound could be used as a building block for the synthesis of novel supramolecular structures and coordination polymers. cymitquimica.com These materials could have interesting optical, electronic, or catalytic properties. The presence of the bromine atom also offers a site for further functionalization through cross-coupling reactions to create more complex polymeric materials.
Organocatalysis: Thiourea derivatives have been successfully employed as organocatalysts, particularly in asymmetric synthesis. nih.govresearchgate.net The thiourea group can act as a hydrogen-bond donor to activate electrophiles. Bifunctional organocatalysts bearing both a thiourea and an amino group have been used for the enantioselective synthesis of axially chiral benzamides. nih.gov It is conceivable that this compound or its chiral derivatives could be explored as catalysts in various organic transformations, contributing to the development of more sustainable and efficient synthetic methodologies.
Q & A
Q. Advanced
- Hirshfeld surface analysis (via CrystalExplorer) generates dnorm, shape index, and fingerprint plots to visualize interactions like H⋯Br and π–π stacking .
- Energy framework analysis calculates interaction energies (electrostatic, dispersion) to identify dominant stabilizing forces .
How is molecular docking utilized to assess potential biological activity?
Advanced
Docking studies (e.g., with AutoDock Vina) evaluate binding affinities to targets like SARS-CoV-2 main protease (6LU7) :
- Ligand-protein interactions (hydrogen bonds with Lys137, Cys128) are analyzed.
- Binding energies (e.g., −4.93 kcal/mol) are compared to known antiviral drugs (Tenofovir: −4.97 kcal/mol) .
What strategies are recommended for refining the crystal structure using SHELXL?
Q. Basic
- Use Olex2 for integration and initial structure solution with Superflip.
- Refine anisotropically with SHELXL , applying restraints for disordered regions. Validate via R-factor convergence and checkCIF/PLATON .
How are thermodynamic stability and reactivity descriptors assessed?
Q. Advanced
- Global reactivity descriptors : Calculated from FMO energies (e.g., electrophilicity index = μ²/2η).
- Fukui functions and Molecular Electrostatic Potential (MEP) maps identify nucleophilic/electrophilic sites .
- Thermogravimetric analysis (TGA) determines thermal decomposition patterns .
What spectroscopic techniques confirm functional groups and conformation?
Q. Basic
- FTIR : Peaks at ~1250 cm⁻¹ (C=S) and ~1680 cm⁻¹ (amide C=O).
- NMR : Thiourea NH protons appear as broad singlets (~10–12 ppm). Aromatic protons show splitting patterns consistent with substitution .
How can adsorption properties be modified for environmental applications?
Advanced
Functionalizing materials like graphene oxide (GO) with thiourea groups enhances metal adsorption (e.g., Hg(II)) via:
- Silanization reactions to anchor the compound onto GO surfaces.
- BET surface area analysis and isotherm modeling (Langmuir/Freundlich) quantify adsorption capacity .
What challenges arise in synthesizing metal complexes with this compound?
Q. Advanced
- Coordination geometry : The thiourea moiety (S, O donors) may form monodentate or bridging complexes.
- Synthetic optimization : Adjust solvent polarity (e.g., DMF vs. ethanol) and counterion choice (e.g., Ni(II) vs. Cu(II)) to control stoichiometry .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
